An In-depth Technical Guide to 3-(4-Chlorobenzoyl)propionic Acid (CAS Number: 3984-34-7)
An In-depth Technical Guide to 3-(4-Chlorobenzoyl)propionic Acid (CAS Number: 3984-34-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid, also known by its IUPAC name 4-(4-chlorophenyl)-4-oxobutanoic acid and CAS number 3984-34-7, is a keto-acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chlorobenzoyl moiety linked to a propionic acid chain, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and derivatives with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and known biological significance, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
3-(4-Chlorobenzoyl)propionic acid is a white solid with well-defined physicochemical properties. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3984-34-7 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |
| Molecular Weight | 212.63 g/mol | [1][3] |
| Melting Point | 128-130 °C | [4] |
| Boiling Point | 408.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.324 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water. | [4] |
| InChI Key | AHVASTJJVAYFPY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | [1] |
Synthesis
The primary method for the synthesis of 3-(4-Chlorobenzoyl)propionic acid is through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
General Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on the principles of the Friedel-Crafts acylation reaction.
Materials:
-
Chlorobenzene
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Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCl), concentrated
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Ice
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate)
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Standard laboratory glassware and equipment for reflux, extraction, and filtration.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous dichloromethane.
-
To the solvent, add succinic anhydride and chlorobenzene.
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Cool the mixture in an ice bath.
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Slowly and portion-wise, add anhydrous aluminum chloride to the cooled and stirred mixture. The addition is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude 3-(4-Chlorobenzoyl)propionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of 3-(4-Chlorobenzoyl)propionic acid.
Applications in Chemical Synthesis
3-(4-Chlorobenzoyl)propionic acid is a versatile intermediate in organic synthesis. Its keto and carboxylic acid functionalities allow for a wide range of chemical transformations.
Precursor for Heterocyclic Compounds
The dicarbonyl nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, such as pyridazinones and other related structures, which are of interest in medicinal chemistry. For instance, it can be reacted with hydrazines to form pyridazinone derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The aryl chloride moiety of 3-(4-Chlorobenzoyl)propionic acid can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the para-position of the phenyl ring, enabling the synthesis of more complex biaryl structures.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Biological Activity and Relevance in Drug Discovery
While there is limited information on the biological activity of 3-(4-Chlorobenzoyl)propionic acid itself, its derivatives have shown promising pharmacological properties, positioning it as a key scaffold in drug discovery.
Anti-inflammatory and Analgesic Properties of Derivatives
Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever.[6][7]
Research has shown that α-amino derivatives of β-(p-chlorobenzoyl)-propionic acid exhibit anti-inflammatory and anti-aggressive activities in animal models. This suggests that the 3-(4-Chlorobenzoyl)propionic acid core can be functionalized to produce compounds with significant therapeutic potential. The anti-inflammatory effects of propionic acid derivatives are primarily attributed to their ability to inhibit prostaglandin synthesis.[6]
Potential Signaling Pathway Involvement
The anti-inflammatory actions of NSAIDs, including propionic acid derivatives, are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway.
Caption: General mechanism of action for propionic acid-based NSAIDs.
Safety and Handling
3-(4-Chlorobenzoyl)propionic acid is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
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H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
3-(4-Chlorobenzoyl)propionic acid (CAS 3984-34-7) is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for pharmacologically active molecules, particularly anti-inflammatory agents, make it a compound of high interest to researchers. While the biological activity of the core molecule itself is not extensively documented, the proven efficacy of its derivatives underscores the importance of this scaffold in medicinal chemistry. Further investigation into the structure-activity relationships of novel derivatives based on this core structure may lead to the development of new therapeutic agents.
References
- 1. 3-(4-Chlorobenzoyl)propionic acid | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
